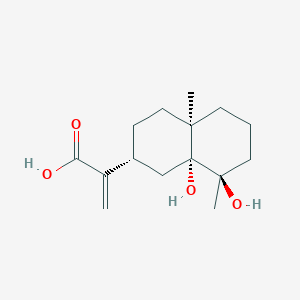

5beta-Hydroxyilicic acid

Descripción

5β-Hydroxyilicic acid is a hydroxy-substituted organic acid, characterized by a hydroxyl group (-OH) at the 5β position of its core structure. Hydroxy acids are critical in biochemistry, pharmaceuticals, and industrial applications due to their roles as metabolic intermediates, biomarkers, or bioactive molecules.

Propiedades

Fórmula molecular |

C15H24O4 |

|---|---|

Peso molecular |

268.35 g/mol |

Nombre IUPAC |

2-[(2R,4aR,8R,8aR)-8,8a-dihydroxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H24O4/c1-10(12(16)17)11-5-8-13(2)6-4-7-14(3,18)15(13,19)9-11/h11,18-19H,1,4-9H2,2-3H3,(H,16,17)/t11-,13-,14-,15-/m1/s1 |

Clave InChI |

BWSMNSAZRMJSSZ-NMFUWQPSSA-N |

SMILES isomérico |

C[C@]12CCC[C@@]([C@]1(C[C@@H](CC2)C(=C)C(=O)O)O)(C)O |

SMILES canónico |

CC12CCCC(C1(CC(CC2)C(=C)C(=O)O)O)(C)O |

Sinónimos |

5 beta-hydroxyilicic acid 5beta-hydroxyilicic acid |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Chemical Properties

Table 1 summarizes key chemical attributes of 5β-Hydroxyilicic acid and related compounds:

*Note: Data for 5β-Hydroxyilicic acid are inferred from nomenclature and structural analogs.

Key Observations:

- 5β-Hydroxycostic acid is a high-purity analytical standard (HPLC ≥98%), indicating its use in quantitative research and quality control .

- Beta-Hydroxyisovaleric acid is a well-characterized human metabolite listed in HMDB, associated with fatty acid metabolism and mitochondrial disorders .

- 3-Hydroxyhippuric acid may interact with microbiota, though detailed metabolic pathways remain unclear .

5β-Hydroxycostic Acid

- Applications: Used as a reference standard in chromatography due to its high purity, facilitating the identification of plant-derived terpenoids or related compounds .

Beta-Hydroxyisovaleric Acid

- Biomarker Role : Elevated levels correlate with metabolic conditions such as mitochondrial β-oxidation defects or organic acidurias .

- Structural Simplicity : Its short carbon chain (C₅) contrasts with 5β-Hydroxyilicic acid’s presumed larger structure, influencing solubility and bioavailability.

3-Hydroxyhippuric Acid

- Microbiota Interactions : Preliminary data suggest associations with gut microbial activity, though mechanistic studies are lacking .

Analytical and Industrial Relevance

Q & A

Q. What experimental protocols are recommended for the synthesis of 5β-Hydroxyilicic acid with high purity?

- Methodological Answer : Synthesis should begin with selecting precursor compounds that align with the target stereochemistry (e.g., 5β-configured substrates). Optimize reaction conditions (temperature, solvent, catalyst) using fractional factorial design to minimize byproducts. Purification via preparative HPLC or crystallization should follow, with purity validated by HPLC-UV (≥98% purity threshold) and mass spectrometry . For reproducibility, document all parameters (e.g., solvent ratios, gradient elution protocols) in the main text or supplementary materials, adhering to guidelines for experimental transparency .

Q. Which analytical techniques are essential for the initial characterization of 5β-Hydroxyilicic acid?

- Methodological Answer : Employ a multi-technique approach:

- Structural elucidation : High-resolution NMR (¹H, ¹³C, DEPT, COSY) to confirm regiochemistry and stereochemistry. Compare chemical shifts with analogous compounds (e.g., 5α-Hydroxyilicic acid) to identify β-configuration .

- Purity assessment : HPLC-DAD/ELSD for quantitative analysis, coupled with Karl Fischer titration for moisture content .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Raw spectral data should be archived in supplementary materials with annotated peak assignments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) for 5β-Hydroxyilicic acid across studies?

- Methodological Answer : Discrepancies often arise from solvent effects, pH-dependent tautomerism, or impurities. To address this:

- Comparative analysis : Replicate experiments using identical solvent systems (e.g., DMSO-d6 vs. CDCl3) and pH buffers .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

- Collaborative verification : Share raw data with independent labs to confirm reproducibility, aligning with best practices for data transparency .

Q. What in vitro models are most suitable for investigating the biological activity of 5β-Hydroxyilicic acid?

- Methodological Answer : Select models based on hypothesized mechanisms:

- Enzyme inhibition assays : Use recombinant enzymes (e.g., cytochrome P450 isoforms) to assess inhibitory potency (IC₅₀) under physiologically relevant conditions (pH 7.4, 37°C) .

- Cell-based assays : Prioritize cell lines expressing target receptors (e.g., HepG2 for hepatotoxicity studies). Include controls for cytotoxicity (MTT assay) and specificity (siRNA knockdown) .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for dose-response analyses, reporting effect sizes and confidence intervals .

Q. How should researchers design stability studies for 5β-Hydroxyilicic acid under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing:

- Parameters : Temperature (4°C, 25°C, 40°C), humidity (60% RH), and light exposure (ICH Q1B guidelines) .

- Analytical endpoints : Monitor degradation via HPLC-MS for oxidation products (e.g., epoxide derivatives) and quantify loss of parent compound over time .

- Data interpretation : Apply Arrhenius kinetics to predict shelf-life at standard storage conditions, ensuring compliance with regulatory frameworks .

Methodological Frameworks

Q. What strategies are effective for integrating conflicting literature findings on 5β-Hydroxyilicic acid’s pharmacokinetic properties?

- Methodological Answer :

- Systematic review : Use PRISMA guidelines to screen studies, categorizing discrepancies by methodology (e.g., in vivo vs. in vitro models) .

- Meta-analysis : Pool data from studies with comparable protocols (e.g., dose ranges, administration routes) using random-effects models to account for heterogeneity .

- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to reconcile interspecies differences (e.g., rodent vs. human metabolic rates) .

Q. How can researchers ensure the reproducibility of bioactivity assays for 5β-Hydroxyilicic acid?

- Methodological Answer :

- Protocol standardization : Adopt SOPs for cell culture (e.g., passage number limits, serum batch consistency) and compound solubilization (e.g., DMSO concentration ≤0.1%) .

- Blinded experiments : Implement double-blinding for treatment groups and data analysis to minimize bias .

- Data sharing : Deposit raw datasets (e.g., flow cytometry files, plate reader outputs) in public repositories (e.g., Zenodo) with metadata aligned with FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.